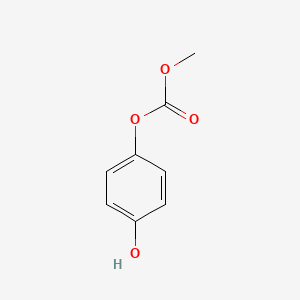

4-Hydroxyphenyl methyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24327-48-8 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(4-hydroxyphenyl) methyl carbonate |

InChI |

InChI=1S/C8H8O4/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5,9H,1H3 |

InChI Key |

CUQFYVGRFGFOTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyphenyl Methyl Carbonate

Transesterification Pathways Involving Carbonate Linkages

Transesterification is a key reaction of carbonates, and 4-hydroxyphenyl methyl carbonate is no exception. This process involves the exchange of the methyl group of the carbonate with another alcohol.

The reaction of aryl methyl carbonates, such as 4-nitrophenyl methyl carbonate, with substituted phenoxide ions has been studied to understand the mechanism of transesterification. nih.gov Kinetic studies of these reactions in water are consistent with a concerted mechanism. nih.gov This is supported by the linear Brönsted-type plots, which relate the reaction rate to the pKa of the phenols. nih.gov For the phenolysis of 4-nitrophenyl methyl carbonate, the absence of a predicted curvature in the Brönsted plot over a wide pKa range further supports a concerted rather than a stepwise mechanism that would involve a tetrahedral intermediate. nih.gov The instability of the potential tetrahedral intermediate, especially with less activating leaving groups than the nitro group, suggests that the concerted mechanism is a general feature for the phenolysis of aryl methyl carbonates. nih.gov

In contrast, reactions with different nucleophiles, such as pyridines, are known to proceed through a stepwise mechanism. nih.gov This highlights that the stability of the tetrahedral intermediate is highly dependent on the nature of the substituting groups. nih.gov The presence of a phenoxy group is thought to destabilize the intermediate to the point where it may not exist, favoring a concerted pathway. nih.gov

The selective carbonylation of hydroxyl groups is a crucial transformation in organic synthesis. While this compound itself is a product of such a reaction, studying related reactions provides insight into its formation and reactivity. For instance, the carbonylation of 4-(3-hydroxypropyl)phenol with dimethyl carbonate (DMC) using a trioctylmethylphosphonium methyl carbonate catalyst selectively yields 3-(4-hydroxyphenyl)propyl methyl carbonate. Under these conditions, the aliphatic hydroxyl group is carbonylated while the aromatic hydroxyl group remains largely unreacted. This selectivity is a key aspect in the functionalization of molecules with multiple hydroxyl groups.

The choice of catalyst is critical in determining the selectivity between carbonylation and etherification, a common side reaction. Ionic liquids have been shown to favor carbonate formation, whereas inorganic bases like potassium carbonate can lead to significant amounts of ether byproducts through nucleophilic substitution.

Decarboxylation Reactions and By-product Formation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction pathway for carbonate compounds, particularly under certain conditions. For aryl methyl carbonates, this process can be influenced by the reaction environment and the presence of catalysts. While specific studies on the decarboxylation of this compound are not prevalent in the provided search results, general principles of decarboxylation of carboxylic acids and their derivatives can be considered. For instance, the decarboxylation of carbonic acid, formed from the protonation of a carbonate, to water and carbon dioxide is a well-known spontaneous process. masterorganicchemistry.com In the context of related reactions, such as the halodecarboxylation of hydroxybenzoic acids, electrophilic halogenation can be followed by decarboxylation. acs.org

During the synthesis of carbonates, by-products can form. For example, in the carbonylation of 4-(3-hydroxypropyl)phenol with DMC, a methoxy (B1213986) byproduct, 3-(4-methoxyphenyl)propyl methyl carbonate, is formed in addition to the desired carbonate. The formation of such by-products is dependent on the reaction conditions and the catalyst used.

Nucleophilic Substitution and Addition Reactions

The carbonyl carbon of the carbonate group in this compound is electrophilic and can undergo nucleophilic attack. masterorganicchemistry.com This can lead to either nucleophilic substitution at the carbonyl group or nucleophilic addition to it, depending on the nucleophile and reaction conditions.

In a nucleophilic substitution reaction, a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy or the 4-hydroxyphenoxy group. The mechanism can be either concerted or stepwise, involving a tetrahedral intermediate. nih.gov The nature of the leaving group and the nucleophile plays a crucial role in determining the reaction pathway. nih.gov

Nucleophilic addition to the carbonyl group is a fundamental reaction of carbonyl compounds. masterorganicchemistry.comlibretexts.org While less common for carbonates compared to aldehydes and ketones, strong nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com The stability of this intermediate and the subsequent reaction steps would depend on the specific nucleophile and reaction conditions.

Electrophilic Transformations of the Aromatic Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com The presence of the activating hydroxyl group would likely direct incoming electrophiles to the positions ortho to it (and meta to the carbonate group). However, the steric hindrance from the adjacent carbonate group might influence the regioselectivity.

Radical Pathways in Related Carbonate Reactions

While ionic pathways are more common for carbonate reactions, radical pathways can also be involved, particularly in the presence of radical initiators or under photochemical conditions. Studies on the methyl carbonate radical, a model for the bicarbonate radical, show that it can be generated by UV irradiation of suitable precursors. nih.gov These radicals can undergo dissociation to form a methoxyl radical and carbon dioxide. nih.gov

In reactions with unsaturated organic molecules, methyl carbonate radicals have been shown to add to double bonds. nih.gov This contrasts with the behavior of other radicals like hydroxyl radicals, which tend to abstract hydrogen atoms. nih.gov The atmospheric oxidation of dimethyl carbonate by hydroxyl radicals has been studied, identifying hydrogen atom abstraction as a key initial step, leading to the formation of an alkyl radical intermediate. nih.gov This intermediate can then react further with atmospheric components. nih.gov Although these studies are on related, simpler carbonates, they provide a basis for understanding potential radical pathways that this compound could undergo.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within 4-Hydroxyphenyl methyl carbonate. The analysis of its FTIR spectrum reveals several key absorption bands that confirm its structure. A strong absorption peak is typically observed for the carbonate ester carbonyl (C=O) group. The presence of both the aromatic ring and the phenolic hydroxyl group gives rise to distinct stretching and bending vibrations. The combination of these techniques provides complementary information for a comprehensive structural analysis. researchgate.net

Key vibrational frequencies in the FTIR spectrum are assigned to specific molecular motions. The C=O stretching vibration of the carbonate group is a prominent and diagnostic feature, typically appearing around 1740-1750 cm⁻¹. The phenolic O-H stretch is also a significant feature, though its position and shape can be influenced by hydrogen bonding. Aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene (B151609) ring.

Table 1: FTIR Peak Assignments for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3400-3200 | Phenolic hydroxyl group, often broad |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the benzene ring |

| C=O Stretch | ~1750-1740 | Carbonyl stretching of the methyl carbonate group |

| C=C Stretch (Aromatic) | ~1600-1450 | In-plane stretching of carbon-carbon bonds in the benzene ring |

Note: The exact peak positions can vary slightly based on the sample phase (solid/liquid) and solvent used.

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For carbonates, Raman spectra exhibit several characteristic bands originating from the vibrational motions of the CO₃²⁻ moiety. nih.gov These include lattice modes (translational and librational motions) and internal modes (bending and stretching of the carbonate ion). nih.govmdpi.com

The primary Raman-active modes for the carbonate group are the symmetric stretching (ν₁), in-plane bending (ν₄), and lattice modes (L and T). nih.gov The ν₁ mode, appearing around 1100 cm⁻¹, is particularly strong and sharp in carbonate minerals. nih.gov While the environment in this compound is covalent rather than ionic, analogous vibrations for the carbonate functional group are expected. The aromatic ring also produces strong Raman signals, including a characteristic ring-breathing mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules. For this compound, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments.

The ¹H NMR spectrum of this compound provides detailed information about the number, type, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the methyl, aromatic, and phenolic hydroxyl protons.

The methyl group (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is typically found in the range of 3.8-3.9 ppm. The aromatic protons display a splitting pattern consistent with a 1,4-disubstituted (para) benzene ring, often appearing as two distinct doublets (an AA'BB' system). This pattern arises from the coupling between adjacent ortho protons. The phenolic hydroxyl (-OH) proton gives rise to a broad singlet, the chemical shift of which can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

Table 2: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Methyl Protons | ~3.8 | Singlet | 3H | -O-CH₃ |

| Aromatic Protons | ~7.2-7.4 | Doublet | 2H | Protons ortho to -OCOO- |

| Aromatic Protons | ~6.8-7.0 | Doublet | 2H | Protons ortho to -OH |

Note: Chemical shifts are typically referenced to TMS and can vary based on the solvent (e.g., CDCl₃, DMSO-d₆).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are observed for the methyl carbon, the carbonate carbonyl carbon, and the four unique carbons of the para-substituted aromatic ring.

The carbonyl carbon of the carbonate group is significantly deshielded and appears at a characteristic downfield shift, typically around 155 ppm. The methyl carbon appears at a much higher field. The aromatic carbons show a range of chemical shifts influenced by the electronic effects of the hydroxyl and methyl carbonate substituents.

Table 3: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl Carbon | ~155 | C=O in carbonate |

| Aromatic Carbon | ~152 | C-OH |

| Aromatic Carbon | ~145 | C-O(C=O)OCH₃ |

| Aromatic Carbon | ~122 | CH ortho to -OCOO- |

| Aromatic Carbon | ~116 | CH ortho to -OH |

Note: Chemical shifts are referenced to a standard and can vary with the solvent.

While ¹H and ¹³C NMR define the static structure, advanced NMR techniques can probe molecular dynamics and preferred conformations. nih.gov For a molecule like this compound, these methods could investigate the rotational dynamics around the aryl-oxygen bond and the conformational flexibility of the methyl carbonate group.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to detect through-space interactions between the methyl protons and the ortho protons of the aromatic ring. The strength of these correlations can provide insights into the time-averaged spatial proximity of these groups, helping to define the preferred orientation of the methyl carbonate substituent relative to the phenyl ring.

Furthermore, relaxation-based NMR experiments can measure the rates of molecular motion (dynamics) on various timescales. nih.gov By studying the spin-lattice (T₁) and spin-spin (T₂) relaxation times of different carbons and protons, it is possible to characterize the internal motions within the molecule. For instance, such studies could quantify the rate of rotation of the methyl group and the tumbling of the molecule in solution. While often applied to larger biomolecules, these methyl-based NMR methods are powerful for probing dynamics. mdpi.com Molecular dynamics simulations, in conjunction with NMR data, can provide a more complete model of the molecule's conformational possibilities in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation. Various ionization methods and instrument configurations are employed to obtain detailed mass spectral data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar compounds like this compound. In positive ion mode, ESI-MS typically reveals the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 168.15 g/mol , this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 169.16. The gentle nature of ESI often minimizes fragmentation, making it an excellent tool for accurate molecular weight determination. The addition of modifiers like formic acid to the mobile phase can facilitate protonation and enhance the signal. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some carbonates can be thermally labile, GC-MS analysis of similar compounds like methyl phenyl carbonate has been successfully performed. nih.gov For this compound, the electron ionization (EI) source in a GC-MS system would induce characteristic fragmentation. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. Key fragmentation patterns for methyl carbonates often involve the loss of the methoxycarbonyl group or parts thereof. thermofisher.com The use of shorter analytical columns in GC-MS can be advantageous for analyzing thermally sensitive compounds by reducing their residence time in the heated column, thereby minimizing degradation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), offers high sensitivity and specificity for the analysis of this compound. mpi.govt.nznih.gov LC is used to separate the compound from a mixture, after which it is introduced into the mass spectrometer. In LC-MS/MS, a specific precursor ion, such as the [M+H]⁺ ion of this compound, is selected and subjected to collision-induced dissociation (CID). This process generates a series of product ions that are characteristic of the molecule's structure. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming its identity. thermofisher.com

Table 1: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Precursor Ion (m/z) | Potential Key Fragments | Purpose |

| ESI-MS | Positive ESI | [M+H]⁺ ≈ 169.16 | Minimal fragmentation | Molecular Weight Determination |

| GC-MS | Electron Ionization (EI) | Molecular Ion (M⁺) at 168.15 | Fragments from loss of -OCH₃, -COOCH₃ | Structural Identification, Purity Analysis |

| LC-MS/MS | Positive ESI | [M+H]⁺ ≈ 169.16 | Characteristic product ions from CID | Structural Elucidation, Quantification |

| HRMS | ESI or other | Highly accurate m/z of precursor and fragments | - | Elemental Composition, Unambiguous Identification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of this compound.

The solid-state structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, while the carbonyl oxygen of the carbonate group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions lead to the formation of extended networks in the crystal lattice. nih.govresearchgate.net In similar structures like methyl 4-hydroxybenzoate, molecules are linked by O-H···O hydrogen bonds, forming chains or more complex three-dimensional frameworks. nih.gov The way these molecules pack together determines the crystal's density and stability. The study of crystal packing reveals how molecules arrange themselves to maximize attractive interactions and minimize repulsion, providing insight into the material's bulk properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of any auxochromes.

For this compound, the primary chromophore is the benzene ring. The electronic spectrum of benzene and its simple derivatives is characterized by several absorption bands arising from π → π* transitions. The two main absorption bands for benzene are the intense E2-band around 204 nm and the less intense, vibrational-rich B-band (benzenoid band) around 254 nm.

The hydroxyl (-OH) and methyl carbonate (-O(CO)OCH3) groups attached to the benzene ring in this compound act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The lone pair of electrons on the oxygen atoms of both the hydroxyl and carbonate groups can interact with the π-electron system of the benzene ring through resonance. This delocalization of non-bonding electrons (n-electrons) with the π-system generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity (hyperchromic effect).

Specifically, the spectrum of this compound is expected to show π → π* transitions characteristic of a substituted benzene ring. Due to the presence of the oxygen-containing substituents, n → π* transitions are also possible. These transitions involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the aromatic ring. Typically, n → π* transitions are of lower intensity compared to π → π* transitions.

While specific experimental UV-Vis spectral data for this compound is not widely reported in the literature, the expected absorption maxima can be inferred from data for structurally similar compounds. For example, phenol (B47542) in a non-polar solvent exhibits a primary absorption band around 210 nm and a secondary band around 270 nm. The substitution at the para position with the methyl carbonate group is anticipated to cause a bathochromic shift in these bands. The exact position of the absorption maxima (λmax) will also be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 1: Expected Electronic Transitions and Approximate Absorption Maxima for this compound

| Transition Type | Chromophore/Electrons Involved | Expected λmax (nm) |

| π → π | Benzene Ring π-system | ~ 210 - 230 |

| π → π | Benzene Ring π-system (Benzenoid band) | ~ 270 - 290 |

| n → π* | Non-bonding electrons on Oxygen | Longer wavelength, low intensity |

Note: The values in this table are estimations based on the analysis of similar phenolic compounds and have not been experimentally verified for this compound.

Method Development and Validation for Quantitative Analysis

The quantitative analysis of this compound is crucial for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a highly suitable technique for this purpose, offering high sensitivity, specificity, and reproducibility. mdpi.com

A typical method for the quantitative determination of this compound would involve a reversed-phase HPLC setup. nih.gov This would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The separation is based on the partitioning of the analyte between the stationary and mobile phases.

Method Development:

The development of a robust HPLC method would involve the optimization of several parameters:

Column: A C18 column is a common choice for the analysis of phenolic compounds due to its ability to effectively separate moderately polar compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water (e.g., with acetic acid or phosphoric acid) is often employed to achieve good resolution and peak shape. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.

Flow Rate: A flow rate in the range of 0.8 to 1.2 mL/min is typical for standard analytical HPLC columns. nih.gov

Detection Wavelength: The UV detector should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity. mdpi.com Based on the expected UV spectrum, a wavelength in the range of 270-290 nm would likely be appropriate. mdpi.com

Injection Volume and Sample Preparation: A standard injection volume of 10-20 µL is common. Samples would be prepared by accurately weighing and dissolving the compound in a suitable solvent, which is often the mobile phase itself.

Method Validation:

Once the HPLC method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. The validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. This is often assessed by analyzing placebo samples and stressed samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Illustrative HPLC Method Parameters and Validation Criteria for this compound

| Parameter | Typical Condition / Acceptance Criterion |

| HPLC System | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Validation | |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (RSD) | ≤ 2.0 % |

| Robustness | No significant change in results with minor variations |

Note: The parameters in this table are illustrative and would need to be experimentally determined and verified for a specific method.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These ab initio or first-principles methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine thermodynamic properties, such as formation enthalpies and entropies, for reactions involving aromatic carbonates. mdpi.com For instance, functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are standard for optimizing geometries and calculating energies of organic carbonates. acs.org

Studies on related molecules like methyl phenyl carbonate and diphenyl carbonate have utilized DFT to understand reactivity and charge distribution. acs.org Calculations at the B3LYP/6-311++G(d,p) level, for example, have been used to determine the affinities of cations toward carbonate anions, shedding light on their stability. acs.org The choice of functional is critical, with methods like CAM-B3LYP being noted for their accuracy in describing electronic transitions and excited states in organic compounds. researchgate.netrsc.org For 4-Hydroxyphenyl methyl carbonate, DFT would be instrumental in simulating its vibrational spectra (IR and Raman) and resolving ambiguities in experimental data by predicting peak positions and intensities.

Table 1: Common DFT Functionals for Organic Molecule Analysis

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | A popular, well-balanced functional for a wide range of organic systems. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

| CAM-B3LYP | Range-Separated Hybrid | Excellent for describing long-range interactions, charge-transfer, and electronic excited states. researchgate.netrsc.org |

| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion correction, making it suitable for systems with non-covalent interactions. chemtube3d.com |

This table is generated based on common practices in computational chemistry for organic molecules and is for illustrative purposes.

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry. youtube.com It approximates the many-electron wavefunction of a system using a single Slater determinant, which is an antisymmetric combination of one-electron orbitals. youtube.comresearchgate.net This method provides a good starting point for more sophisticated calculations that account for electron correlation, which HF theory neglects. nih.gov

While HF is computationally less intensive than post-Hartree-Fock methods, its neglect of electron correlation means it often provides qualitative rather than quantitative accuracy for many properties. nih.gov In practice, HF calculations would be the first step in a comprehensive computational study of this compound to obtain an initial description of its molecular orbitals and electronic energy. These results, particularly the optimized geometry and molecular orbitals, often serve as the input for more accurate DFT or post-HF calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.net For this compound, FMO analysis, typically performed using energies from DFT calculations, would predict the most likely sites for electrophilic and nucleophilic attack. nih.gov Global reactivity descriptors, such as chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measure of chemical stability and reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

This table outlines conceptual relationships used in FMO theory.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like this compound, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and understand their relative energies.

Force field methods, also known as molecular mechanics (MM), are used to perform conformational analysis on larger molecules where quantum methods would be too computationally expensive. organicchemistrytutor.com These methods model a molecule as a collection of atoms held together by springs, and the potential energy is calculated using a set of classical mechanics equations. mdpi.com

Force fields like OPLS (Optimized Potentials for Liquid Simulations) and MMFF are parameterized to reproduce experimental data (like heats of vaporization and densities) and high-level quantum calculation results for a wide range of organic molecules. scispace.comnih.gov The OPLS-AA (All-Atom) force field, for example, is well-suited for simulating organic molecules containing hydroxy, ether, and ester groups, making it applicable to this compound. scispace.comresearchgate.net A conformational search using such a force field would reveal the preferred orientations of the phenyl ring and the methyl carbonate group, identifying low-energy structures. nih.gov

Table 3: Typical Energy Terms in an OPLS Force Field

| Term | Description |

|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Energy required to bend an angle from its equilibrium value. |

| Torsional (Dihedral) Angles | Energy associated with rotation around a bond. |

| Van der Waals Interactions | Non-bonded interactions (Lennard-Jones potential) describing repulsion and attraction between non-bonded atoms. researchgate.net |

| Coulombic Interactions | Non-bonded electrostatic interactions between atomic partial charges. researchgate.net |

This table describes the fundamental components of a molecular mechanics force field like OPLS.

The structure of this compound features both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the carbonyl oxygen and ether oxygens of the carbonate group). This arrangement allows for the possibility of intramolecular hydrogen bonding (IMHB). researchgate.net Specifically, an IMHB could form between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be employed to compute various spectroscopic parameters.

A powerful example of this approach is seen in the computational analysis of methyl 4-hydroxybenzoate. nih.gov In that study, researchers optimized the molecular geometry using DFT and HF methods with a specific basis set (6-311G(d,p)). nih.gov From this optimized geometry, they calculated the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted spectra showed a strong correlation with experimentally obtained FT-IR spectra, allowing for precise assignment of vibrational modes to specific functional groups. nih.gov

For this compound, such theoretical calculations would predict the characteristic vibrational frequencies for:

The carbonyl (C=O) stretch of the carbonate group, which is expected to be a strong absorption in the IR spectrum.

The C-O stretching vibrations of the ester and ether linkages.

The O-H stretch of the phenolic hydroxyl group.

Vibrations associated with the aromatic ring.

Furthermore, theoretical models can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible electronic transitions. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the electronic band gap, which relates to the molecule's reactivity and its absorption of UV-Vis light. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Structurally Similar Compound (Methyl 4-hydroxybenzoate) This table illustrates the strong correlation typically observed between computed and experimental spectroscopic data.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Reference |

|---|---|---|---|

| OH Stretch | 3370 | 3727 | nih.gov |

| C=O Stretch | 1678 | 1717 | nih.gov |

| C-O Stretch | 1281 | 1266 | nih.gov |

Solvation Studies and Intermolecular Interactions

The interactions of this compound with solvent molecules are governed by its functional groups: the hydroxyl group, the aromatic ring, and the polar carbonate moiety. Computational solvation studies, often using first-principles molecular dynamics, can elucidate the nature of these interactions.

Research on organic carbonate-based electrolytes for lithium-ion batteries provides a wealth of information on the solvation behavior of the carbonate functional group. llnl.govresearchgate.net These studies show that in solvents like ethyl methyl carbonate (EMC), lithium ions (Li⁺) are primarily solvated by the carbonyl oxygen atoms of the carbonate molecules. llnl.gov The Li⁺ ion typically forms a tetrahedrally-coordinated first solvation shell with the surrounding carbonate solvent molecules. llnl.gov This indicates a strong, favorable electrostatic interaction between the positive ion and the electron-rich carbonyl oxygen.

For this compound dissolved in a polar solvent, similar interactions are expected. The carbonyl oxygen would act as a hydrogen bond acceptor, while the hydroxyl group's hydrogen would act as a strong hydrogen bond donor. The aromatic ring can also participate in weaker C-H···π and π-π stacking interactions. nih.govnih.gov

In the solid state, these same intermolecular forces dictate the crystal packing. X-ray diffraction studies of allyl 4-hydroxyphenyl carbonate reveal that its crystal structure is stabilized by O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, forming chains. nih.govnih.gov This type of hydrogen bonding would be a dominant feature in the crystal structure of this compound as well.

Table 3: Key Intermolecular Interactions Involving Carbonate Structures

| Interaction Type | Participating Groups | Significance | Reference |

|---|---|---|---|

| Ion-Dipole | Li⁺ and Carbonyl Oxygen (C=O) | Primary interaction in Li⁺ solvation shells in carbonate electrolytes. | llnl.gov |

| Hydrogen Bonding | Hydroxyl (donor) and Carbonyl (acceptor) | Key interaction for forming chains in the crystal structure of related molecules. | nih.govnih.gov |

| C-H···π Interactions | Aromatic Ring and C-H bonds | Contributes to the stabilization of molecular packing in the crystal lattice. | nih.gov |

Derivatives, Analogs, and Structural Modifications of 4 Hydroxyphenyl Carbonates

Synthesis and Characterization of Alkyl/Aryl 4-Hydroxyphenyl Carbonates

The synthesis of derivatives where the methyl group of 4-hydroxyphenyl methyl carbonate is replaced by other alkyl or aryl moieties is a primary area of investigation. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

A common method for synthesizing these compounds is through transesterification. For instance, the reaction of phenol (B47542) with dimethyl carbonate (DMC) can be catalyzed to produce methyl phenyl carbonate. researchgate.net This principle can be extended to other alcohols and carbonate sources. A green, solventless process has been developed for synthesizing 4-O-(aryl/alkyl)-oxy-1,3-dioxolan-2-ones by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate over alkali-promoted MgO catalysts, achieving complete conversion with 100% selectivity. rsc.org

A notable example is Allyl 4-hydroxy-phenyl carbonate , a functionalized carbonate utilized in the synthesis of organic glasses. nih.govresearchgate.net Its structure has been characterized using X-ray crystallography, revealing a crystal structure based on chains formed by hydrogen bonds between the hydroxyl and carbonyl groups. nih.gov

Further complexity is introduced by synthesizing derivatives with more elaborate side chains. Researchers have successfully synthesized a series of novel azo pyridinium (B92312) salts by reacting 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde with various n-alkyl bromides (where the alkyl chain length varies from methyl to hexadecyl). ias.ac.in These compounds, such as 4-((3-formyl-4-hydroxyphenyl)diazenyl-1-alkylpyridinium salts, were characterized by elemental analysis, mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy. ias.ac.in

Table 1: Examples of Synthesized Alkyl/Aryl 4-Hydroxyphenyl Carbonate Derivatives

| Derivative Name | Synthetic Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Allyl 4-hydroxyphenyl carbonate | Hydroquinone (B1673460), Allyl chloroformate | - | nih.govresearchgate.net |

| 4-O-(Aryl/Alkyl)-oxy-1,3-dioxolan-2-ones | 3-(Aryl/Alkyl)-oxy-1,2-propanediol, Dimethyl carbonate | Alkali promoted MgO catalyst, 140 °C | rsc.org |

| 4-((3-formyl-4-hydroxyphenyl)diazenyl-1-alkylpyridinium salts | 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde, n-Alkyl bromides | Ethanol (B145695) | ias.ac.in |

| Methyl phenyl carbonate | Phenol, Dimethyl carbonate | PbO/SiO2 catalyst, 190-195°C | researchgate.net |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical reactions, allowing for the creation of a wide array of derivatives. The reactivity of this group is generally higher than that of aliphatic hydroxyl groups due to its acidity, though it can be influenced by steric hindrance. researchgate.netmdpi.com

Common functionalization strategies include:

Etherification and Esterification : These are classical reactions used to modify the hydroxyl group. nih.gov An example is the synthesis of 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, where a 4-hydroxyphenyl derivative is functionalized with an ethoxy group. chemicalbook.comsigmaaldrich.com This compound is used as a photoinitiator in the synthesis of materials like polyacrylamide-grafted chitosan (B1678972) nanoparticles and hydrophobic polyurethane sponges. sigmaaldrich.com Similarly, aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane have been synthesized by condensing the bisphenol with aryl acid chlorides. researchgate.net

Epoxidation : The phenolic hydroxyl can be reacted with reagents like epichlorohydrin (B41342) to introduce an epoxide ring. researchgate.net This reaction is sensitive to conditions and the structure of the polyphenol, with the potential for crosslinking if not carefully controlled. researchgate.net

Complexation : The oxygen atom of the hydroxyl group can act as a ligand, coordinating with metal ions. A complex between N-(4-hydroxyphenyl) acetamide (B32628) (paracetamol) and Fe(III) ions has been synthesized and characterized, demonstrating coordination through the oxygen of the -OH group and the nitrogen of the amide group. openaccessjournals.com

The choice of functionalization strategy depends heavily on the desired properties of the final product, with tailored modifications used to enhance characteristics like solubility or reactivity for further synthetic steps. nih.gov

Side-Chain Modifications on the Phenyl Ring

Altering the substituents on the aromatic ring itself provides another avenue for creating diverse derivatives. These modifications can dramatically change the electronic and steric properties of the molecule.

One approach is the introduction of functional groups through electrophilic aromatic substitution or other coupling reactions. For example, a series of azo dyes have been created by introducing an azo pyridinium group onto a 4-hydroxyphenyl core structure. ias.ac.in This modification not only imparts color to the molecule but also introduces properties relevant for biological and materials science applications. ias.ac.in

Another potential modification is the oxidation of alkyl side chains attached to the benzene (B151609) ring. libretexts.org When a compound with an alkyl group on the phenyl ring is treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), the benzylic carbon is oxidized to a carboxylic acid, provided it has at least one attached hydrogen atom. libretexts.org This reaction converts an ortho/para-directing alkyl group into a meta-directing carboxylic acid group, which is a useful strategy in multi-step synthesis. libretexts.org While not a direct modification of the parent compound, this principle applies to alkylated derivatives of 4-hydroxyphenyl carbonate.

Incorporation into Polymeric Structures and Macrodiols

The 4-hydroxyphenyl unit is a valuable building block for polymers. A prominent example is Poly(4-hydroxystyrene) , also known as Poly(4-vinylphenol), a polymer with repeating 4-hydroxyphenyl units that is structurally similar to polystyrene. wikipedia.orgnih.gov

The synthesis of Poly(4-hydroxystyrene) often involves the polymerization of a protected monomer, such as 4-acetoxystyrene, followed by a deprotection step (e.g., hydrolysis or deacetylation) to reveal the phenolic hydroxyl groups. wikipedia.org Advanced polymerization techniques like RAFT (Reversible addition–fragmentation chain-transfer) and ATRP (Atom-transfer radical-polymerization) are used to create well-defined block copolymers, such as Poly(styrene)-b-poly(4-hydroxystyrene). wikipedia.orgpolymersource.ca These polymers have applications in electronics as dielectric layers in organic transistors and in photoresist materials. wikipedia.org Amphiphilic derivatives of Poly(4-hydroxystyrene) can self-assemble into vesicles in solution, which have potential as templates for nanoparticles or as drug delivery vehicles. rsc.org

Beyond this, functionalized carbonates like Allyl 4-hydroxy-phenyl carbonate are used as intermediates in the synthetic route to organic glasses, demonstrating their role in the formation of amorphous polymeric networks. nih.govresearchgate.net The carbonate structure can also be found in modified natural polymers; for instance, xylan (B1165943) phenyl carbonates have been prepared by reacting xylan, a polysaccharide, with phenyl chloroformate. nih.gov

Design and Synthesis of Advanced Organic Intermediates

This compound and its derivatives serve as key starting materials or intermediates in the synthesis of more complex organic molecules. Their defined structure and reactive functional groups make them versatile building blocks.

Dimethyl carbonate (DMC), a key reagent in the synthesis of the parent compound, is also used to construct other advanced intermediates. nih.gov For example, it is used in the synthesis of 4,4′-methylenedimethyldiphenylcarbamate (MDC), an important precursor in non-phosgene isocyanate production, by reacting with 4,4′-methylenedianiline. researchgate.net

Specific derivatives are designed as specialized reagents. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone , synthesized from a 4-hydroxyphenyl precursor, is a widely used photoinitiator for polymerization reactions. chemicalbook.comsigmaaldrich.com Similarly, the synthesis of molecules like 4-{(E)-[(4-alkoxy phenyl imino] methyl} phenyl thiophene-3-carboxylate demonstrates a multi-step process where a phenolic starting material is elaborated into a complex structure with potential applications in materials science, such as photoluminescent polymers. researchgate.net The design of these intermediates leverages the foundational chemistry of phenols and carbonates to build molecules with highly specific functions.

Applications of 4 Hydroxyphenyl Methyl Carbonate As a Chemical Intermediate and Reagent

Building Block in Organic Synthesis

As a foundational building block, the 4-hydroxyphenyl structural unit is integral to numerous complex and biologically significant molecules. Intermediates like 4-Hydroxyphenyl methyl carbonate provide a reliable method for incorporating this key moiety into larger structures.

The 4-hydroxyphenyl group is a constituent of various complex heterocyclic structures, including certain pyrimidine (B1678525) derivatives. For example, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their potential as STAT6 inhibitors, which are therapeutic targets for allergic conditions. nih.gov In these syntheses, the 4-hydroxyphenyl moiety is a critical component of the final molecular structure, highlighting the role of its precursors as essential building blocks in medicinal chemistry. nih.gov

The utility of the 4-hydroxyphenyl unit extends to the synthesis of other complex molecules, including natural products and their derivatives. This structural motif is found in bioactive compounds isolated from traditional medicinal plants, such as (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, which demonstrates the importance of this unit in constructing molecules with significant biological potential. Furthermore, hydroxyphenyl-type pyranoanthocyanins, which are stable and vividly colored natural pigments, can be prepared via the biotransformation of precursors like p-coumaric acid, which features the same core 4-hydroxyphenyl structure. acs.org These examples underscore the role of 4-hydroxyphenyl derivatives as intermediates in the assembly of diverse and functional complex molecules. acs.org

Role in Lignin (B12514952) Model Compound Upgrading

Lignin, a major component of biomass, is the largest natural source of aromatic compounds on Earth and holds immense potential as a feedstock for renewable chemicals and fuels. rsc.org However, its complex and recalcitrant nature presents significant challenges for depolymerization and upgrading. Research in this area often employs lignin model compounds to understand and optimize reaction pathways. rsc.orgnih.gov

This compound and related structures are central to strategies for upgrading lignin-derived building blocks. One key challenge in lignin processing is controlling the reactivity of the numerous hydroxyl groups, as undesired side reactions can lead to re-polymerization. researchgate.net A promising approach involves the selective functionalization of these hydroxyl groups.

Detailed research on lignin model compounds, such as 4-(3-hydroxypropyl)phenol, demonstrates that the aliphatic hydroxyl group on the propane (B168953) side chain can be selectively reacted with dimethyl carbonate (DMC) to form a methyl carbonate. researchgate.net This reaction, often promoted by basic catalysts like potassium carbonate (K₂CO₃) or specific ionic liquids, proceeds efficiently at moderate temperatures (e.g., 90 °C), leaving the phenolic hydroxyl group intact. researchgate.net This selective carbonylation serves as a protective or "capping" strategy, directing subsequent chemical transformations to other parts of the molecule and preventing unwanted polymerization, thereby facilitating the controlled deconstruction of lignin into valuable aromatic monomers. researchgate.netresearchgate.net

| Catalyst System | Temperature (°C) | Key Outcome | Reference |

| K₂CO₃, Ionic Liquids | 90 | Selective transesterification of aliphatic -OH | researchgate.net |

| Alkali-exchanged faujasites | 165-180 | Selective methylation (ether formation) | researchgate.net |

Precursors for Organic Glasses and Functional Materials

The dual functionality of this compound makes it a candidate for the synthesis of advanced polymers and materials. A closely related compound, allyl 4-hydroxy-phenyl carbonate, has been explicitly identified as a functionalized carbonate used in the synthetic pathway to produce organic glasses. nih.gov

More broadly, aryl carbonates are key precursors in the production of polycarbonates, a major class of engineering thermoplastics. mdpi.com The synthesis of these polymers can be achieved through melt polycondensation, where bifunctional monomers react at high temperatures to form long polymer chains. researchgate.netmdpi.com this compound can be viewed as an A-B type monomer, where the hydroxyl group (-OH, 'A') on one molecule can react with the methyl carbonate group (-OCOOCH₃, 'B') on another, eliminating methanol (B129727) and forming a carbonate linkage. This process, known as transesterification, is a cornerstone of modern, phosgene-free polycarbonate production. rsc.orgmdpi.com

Research has demonstrated the synthesis of various polycarbonates and polycarbonate-copolyesters from dialkyl carbonates and diols. rsc.orgresearchgate.net For instance, high-molecular-weight aliphatic polycarbonates can be prepared from dimethyl carbonate and various diols, where methyl carbonate-ended oligomers are formed as intermediates before being extended into long polymer chains. researchgate.net The principles governing these reactions highlight the potential of this compound to be used in step-growth polymerization to create functional aromatic polycarbonates and other polymers like thermoplastic polyurethanes. mdpi.com

Utilization in Phosgene-Free Carbonate Production

The development of environmentally benign chemical processes is a major focus of modern chemistry. Historically, many carbonates and their derivatives, including polycarbonates and carbamates (precursors to polyurethanes), were produced using the highly toxic and corrosive chemical, phosgene. researchgate.net Dimethyl carbonate (DMC) and other dialkyl carbonates are now central to cleaner, phosgene-free manufacturing routes. researchgate.net

This compound plays a role within this green chemistry framework. It can be synthesized using DMC and can, in turn, act as an intermediate for producing other carbonates. The transesterification of one carbonate into another is a key phosgene-free reaction. For example, the reaction of an aryl methyl carbonate with an alcohol produces a new carbonate and methanol. Furthermore, aryl methyl carbonates are effective reagents for the synthesis of carbamates. Studies using the related compound methyl phenyl carbonate (MPC) have shown it to be a highly selective carbomethoxylating agent for aromatic amines, producing methylcarbamates—key industrial precursors—without the use of phosgene. nih.gov This methodology avoids toxic reagents and demonstrates the utility of aryl methyl carbonates as safe and effective intermediates in the production of valuable chemical products. nih.gov

Selective Carbomethoxylating and Methylating Agent Applications

Dialkyl and aryl alkyl carbonates are ambident electrophiles, meaning they have two potential sites for nucleophilic attack. This property allows them to function as either alkylating (e.g., methylating) or alkoxycarbonylating (e.g., carbomethoxylating) agents, depending on the reaction conditions and the nucleophile. researchgate.net

As a carbomethoxylating agent, this compound can transfer its -COOCH₃ group to a suitable nucleophile, such as an amine. Research on the closely related methyl phenyl carbonate (MPC) shows that it is a more reactive and selective carbomethoxylating agent than dimethyl carbonate (DMC) for reacting with aromatic amines to form carbamates. nih.gov This reaction is effectively promoted by catalysts like scandium (III) triflate under mild conditions. nih.gov

While carbomethoxylation is often the favored pathway, methylation can also occur, typically under different conditions or with different substrates. Dimethyl carbonate itself is a well-known methylating agent for various nucleophiles, including sulfones, at elevated temperatures (180–210 °C). acs.org The reactivity of this compound as a methylating agent is also plausible, where it would transfer its methyl group, releasing carbon dioxide and the corresponding phenolate. The selectivity between these two reaction pathways (carbomethoxylation vs. methylation) is a key feature that makes aryl methyl carbonates versatile reagents in organic synthesis.

Environmental Fate and Transformation Studies Methodological and Mechanistic Focus

Methodologies for Assessing Chemical Degradation Pathways

The chemical stability and degradation of 4-hydroxyphenyl methyl carbonate are primarily assessed through studies of hydrolysis, photolysis, and biodegradation. These investigations reveal the principal mechanisms by which the compound is transformed in the environment.

Hydrolysis is a key degradation pathway for carbonate esters in aqueous environments. The stability of these compounds is highly dependent on the pH of the surrounding medium.

Research Findings:

The hydrolysis of carbonate esters can be catalyzed by both acids and bases. nih.gov The general mechanism involves nucleophilic attack at the carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion is the primary nucleophile, leading to the formation of an alcohol and a carbonate salt. In acidic conditions, water acts as the nucleophile, and the reaction is catalyzed by hydrogen ions.

The table below presents hydrolysis rate constants for some related carbonate esters, illustrating the influence of structure on reactivity.

| Compound | kH (M⁻¹s⁻¹) | k₀ (s⁻¹) | kOH (M⁻¹s⁻¹) |

| Diphenyl carbonate | Not observed | 1.2 x 10⁻⁷ | 1.1 x 10¹ |

| Diethyl carbonate | 2.5 x 10⁻⁵ | 1.0 x 10⁻⁸ | 2.1 x 10⁻² |

| p-Nitrophenyl methyl carbonate | - | - | High |

Data extrapolated from studies on similar compounds. The high reactivity of p-nitrophenyl methyl carbonate is due to the strong electron-withdrawing nitro group.

Photolysis, or degradation by light, can be a significant transformation pathway for aromatic compounds in surface waters and the atmosphere. This process can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Research Findings:

Aromatic carbonyl compounds, such as this compound, can absorb UV radiation, leading to their electronic excitation and subsequent degradation. nih.gov The presence of the phenolic hydroxyl group and the carbonate functional group will influence the absorption spectrum and the photochemical reactivity.

Indirect photolysis is often a more dominant pathway in natural waters. nih.gov This process involves the reaction of the target compound with transient oxidizing species like hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻), which are formed from the photolysis of other substances in the water, such as nitrate (B79036) and dissolved organic matter. nih.gov Aromatic compounds are known to react with these radicals, leading to their transformation into various byproducts. While specific quantum yields and reaction rate constants for the direct and indirect photolysis of this compound are not available in the literature reviewed, the general principles of aromatic compound photolysis suggest it would be susceptible to these degradation pathways.

Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process for the removal of chemicals from the environment.

Research Findings:

The biodegradation of aromatic compounds is a well-studied process, with many microorganisms capable of utilizing them as a source of carbon and energy. nih.gov However, the biodegradability of a compound is highly dependent on its chemical structure.

Studies on polycarbonates have shown that aromatic polycarbonates are generally more resistant to biodegradation than their aliphatic counterparts. nih.gov The presence of bulky and rigid phenyl groups can hinder enzymatic attack on the carbonate linkage. nih.gov While this compound is a smaller molecule than a polycarbonate polymer, the principles regarding the stability of the aromatic carbonate structure are relevant.

Enzymatic hydrolysis by carboxylesterases is a potential pathway for the initial step in the biodegradation of carbonate esters. nih.gov Research on the hydrolysis of various naphthyl carbonates by liver esterases has shown that the carbonate moiety is cleaved, although typically at a slower rate than the corresponding carboxylate esters. nih.gov This suggests that microbial esterases in the environment could potentially hydrolyze this compound to 4-hydroxyphenol and methyl carbonate, which would then be further degraded.

Adsorption and Desorption Behavior on Environmental Matrices

The extent to which a chemical adsorbs to soil and sediment particles affects its mobility, bioavailability, and degradation rate. This behavior is typically studied using batch equilibrium experiments.

Research Findings:

The adsorption of organic compounds to environmental matrices like soil and sediment is influenced by factors such as the compound's hydrophobicity (often represented by its octanol-water partition coefficient, Kow), the organic carbon content of the soil, clay content, and pH.

For a compound like this compound, with both a polar hydroxyl group and a less polar methyl carbonate group, its adsorption behavior is expected to be complex. The hydroxyl group can participate in hydrogen bonding with soil components, while the aromatic ring can engage in hydrophobic interactions.

While specific adsorption/desorption data for this compound is not available in the reviewed literature, studies on other organic compounds provide a framework for understanding its likely behavior. For instance, the presence of calcium carbonate in soils can influence the adsorption of pesticides, sometimes blocking adsorption sites and other times participating in the adsorption process, depending on the pesticide's properties. researchgate.net The pH of the soil or sediment will also be a critical factor, as it can affect the surface charge of the adsorbent and the speciation of the compound.

Structure-Activity Relationships in Environmental Transformations

Quantitative Structure-Activity Relationships (QSARs) are models that relate the chemical structure of a compound to its physicochemical properties and environmental fate.

Research Findings:

QSAR models are valuable tools for predicting the environmental behavior of chemicals when experimental data are lacking. ecetoc.org For the hydrolysis of esters, QSARs have been developed that correlate the rate of hydrolysis with parameters that describe the electronic and steric effects of the substituents. nih.gov For example, the rate of base-catalyzed hydrolysis of esters often correlates well with the Taft polar substituent constant (σ*).

In the context of biodegradation, QSARs have been used to predict the biodegradability of aromatic compounds. researchgate.net These models often use descriptors related to the molecule's size, shape, and electronic properties to estimate its susceptibility to microbial degradation. For aromatic compounds, factors such as the number of aromatic rings and the presence of certain functional groups can significantly influence their biodegradability. The development of a specific QSAR for the environmental transformation of this compound would require a dataset of related compounds with known degradation rates.

Future Research Directions and Emerging Challenges in 4 Hydroxyphenyl Methyl Carbonate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl carbonates often involves hazardous reagents such as phosgene. A significant future direction lies in the development of greener, more sustainable synthetic pathways to 4-Hydroxyphenyl methyl carbonate. One promising approach is the use of dimethyl carbonate (DMC) as a benign acylating agent. Research into the synthesis of related compounds, such as 3-(4-Hydroxyphenyl)propyl methyl carbonate, has demonstrated the efficacy of ionic liquid catalysts in the carbonylation of phenolic hydroxyl groups with DMC, achieving high yields with minimal byproducts. The lack of toxicity and versatile reactivity of DMC make it an ideal green reagent.

Another avenue for sustainable synthesis is the direct utilization of carbon dioxide (CO2) as a C1 building block. The chemical fixation of CO2 into epoxides to form cyclic carbonates is a well-established green methodology. Poly(hydroxyurethane) has been shown to be an effective organocatalyst for this transformation, applicable to a variety of epoxides. Uncalcined Mg-Al hydrotalcite has also proven to be a highly active and reusable heterogeneous base catalyst for the synthesis of glycerol (B35011) carbonate from glycerol and dialkyl carbonates under moderate conditions. These methodologies could be adapted for the synthesis of this compound from hydroquinone (B1673460) and a suitable methylating agent in the presence of CO2, or through a related carboxylation-esterification sequence.

The table below summarizes some sustainable synthetic approaches for carbonate synthesis that could be adapted for this compound.

| Catalyst/Reagent System | Substrates | Product Type | Key Advantages |

| Ionic Liquid / DMC | Phenolic Alcohols | Aryl Methyl Carbonates | High yield and selectivity, avoidance of toxic reagents. |

| Poly(hydroxyurethane) / CO2 | Epoxides | Cyclic Carbonates | High selectivity and yield, utilization of a greenhouse gas. |

| Hydrotalcite / Dialkyl Carbonates | Glycerol | Glycerol Carbonate | Reusable heterogeneous catalyst, moderate reaction conditions. |

Exploration of Untapped Reactivity and Cascade Reactions

Beyond its synthesis, the reactivity of this compound holds significant potential for the development of novel cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and process efficiency. Future research could focus on leveraging the dual reactivity of the hydroxyl and methyl carbonate functionalities.

Another intriguing possibility lies in designing cascade reactions initiated by the selective transformation of either the hydroxyl or the carbonate group. For example, a reaction could be initiated by an O-acylation or O-alkylation of the phenolic hydroxyl group, followed by an intramolecular reaction involving the methyl carbonate moiety. Conversely, the methyl carbonate could be activated to undergo a decarboxylative coupling, followed by a subsequent reaction at the phenolic hydroxyl. The development of such cascade reactions would open up new avenues for the efficient synthesis of complex molecules from a simple starting material.

Advanced Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. A significant challenge in this area is the detection and characterization of short-lived, transient intermediates. Future research will increasingly rely on advanced spectroscopic techniques to probe these fleeting species.

In-situ and operando spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time. For example, operando benchtop NMR has been used to quantify carbonation and other dynamic processes in electrochemical CO2 reduction. nih.gov This technique could be applied to study the formation of this compound from its precursors, providing valuable kinetic and mechanistic data. By monitoring the reaction mixture directly, it may be possible to observe the formation and decay of key intermediates, such as phenoxide species or activated carbonate complexes.

Trapping experiments are another valuable technique for identifying reactive intermediates. This can involve the use of specific chemical traps that react with the intermediate to form a stable, characterizable product. While direct evidence for intermediates in many reactions is scarce, trapping experiments can provide strong circumstantial evidence for their existence. The combination of in-situ spectroscopy and trapping experiments will be instrumental in elucidating the complex reaction pathways involving this compound.

Integration with Flow Chemistry and Process Intensification

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and higher efficiency. The integration of this compound synthesis and its subsequent transformations into flow processes is a key area for future research. The flavours and fragrances industries are increasingly adopting flow chemistry for the synthesis of their products, highlighting the potential for this technology in the production of fine chemicals. nih.govbeilstein-journals.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. Furthermore, the use of packed-bed reactors with immobilized catalysts can simplify product purification and catalyst recycling. The development of continuous flow processes for the synthesis of this compound, for example, using a packed-bed reactor containing an immobilized ionic liquid catalyst, would represent a significant step towards a more sustainable and efficient manufacturing process.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is closely linked to flow chemistry. Reactive distillation, where reaction and separation occur simultaneously in a single unit, is a prime example of process intensification. Modeling and simulation studies of reactive distillation for the production of dimethyl carbonate have shown the potential for significant improvements in process efficiency. usm.myresearchgate.net The application of computational fluid dynamics (CFD) can further aid in the design and optimization of such integrated processes. researchgate.net Future research will likely focus on developing and modeling integrated flow processes for the production and derivatization of this compound.

Computational Design of Enhanced Catalytic Systems and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. In the context of this compound, computational modeling can provide deep insights into reaction mechanisms and guide the design of new and improved catalytic systems.

DFT calculations can be used to model the transition states of key reaction steps, helping to understand the factors that control reaction rates and selectivity. For example, computational studies can be employed to investigate the mechanism of phenol (B47542) carboxylation with CO2, a key step in some sustainable synthetic routes to related compounds. By understanding the energy barriers of different reaction pathways, it is possible to design catalysts that favor the desired reaction outcome.

Furthermore, computational screening can be used to identify promising new catalysts for the synthesis of this compound. By calculating the binding energies of reactants and intermediates to different catalyst surfaces or active sites, it is possible to predict which catalysts will be most effective. This in silico approach can significantly accelerate the discovery of new catalytic systems with enhanced activity and selectivity, reducing the need for extensive experimental screening. The synergy between computational modeling and experimental work will be crucial for advancing the chemistry of this compound in a rational and efficient manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxyphenyl methyl carbonate, and how do reaction conditions influence yield?

- Methodological Answer : A prominent method involves the carbonylation of phenolic hydroxyl groups using dimethyl carbonate (DMC) in the presence of ionic liquid catalysts such as trioctylmethylphosphonium methyl carbonate. For example, reacting 4-(3-hydroxypropyl)phenol with DMC at 90°C for 49 hours yields 3-(4-hydroxyphenyl)propyl methyl carbonate (74% yield) with minimal ether byproducts (4%) . Key factors include temperature control (90°C optimal), catalyst selection (ionic liquids outperform K₂CO₃ or CsF/α-Al₂O₃), and reaction time.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify functional groups like the carbonate ester (C=O stretch at ~1740 cm⁻¹) and aromatic C–H vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure: the methyl carbonate group appears as a singlet at ~3.8 ppm (¹H) and ~155 ppm (¹³C), while the aromatic protons show splitting patterns consistent with para-substitution . Assignments are validated via computational chemistry (e.g., density functional theory, DFT) .

Q. What storage conditions are recommended to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature in a dry environment. Avoid moisture and dust to prevent hydrolysis or decomposition. Handling should involve gloves (nitrile or neoprene) and safety goggles to minimize exposure .

Advanced Research Questions

Q. How can computational chemistry aid in assigning vibrational modes and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) simulate vibrational spectra and electronic structure. These models predict IR/Raman peak positions and intensities, resolving ambiguities in experimental data. For example, DFT can distinguish between overlapping C–O–C stretching modes in the carbonate group and aryl ether linkages .

Q. What catalytic systems optimize selectivity for carbonate over ether byproducts in synthesis?

- Methodological Answer : Ionic liquid catalysts (e.g., P8881CH₃OCOO) enhance selectivity by stabilizing intermediates via electrostatic interactions. In contrast, inorganic bases like K₂CO₃ promote ether formation via nucleophilic substitution. For instance, P8881CH₃OCOO achieves 74% carbonate yield with 16% methoxy byproduct, whereas K₂CO₃ yields >50% ether under similar conditions .

Q. How do solvent systems (e.g., supercritical CO₂) impact reaction kinetics and scalability?

- Methodological Answer : Supercritical CO₂-expanded solvents improve mass transfer and reduce viscosity, enabling continuous-flow synthesis. For related carbonates like methyl 4-methoxycinnamate, supercritical CO₂ increased reaction rates by 30% compared to batch reactors, with scalability demonstrated in microfluidic setups .

Q. What strategies resolve contradictions in reported NMR chemical shifts for derivatives?

- Methodological Answer : Cross-validate using heteronuclear correlation spectroscopy (HSQC, HMBC) and variable-temperature NMR to assess conformational dynamics. For example, discrepancies in aromatic proton shifts can arise from solvent polarity or hydrogen bonding; deuterated DMSO vs. CDCl₃ may shift peaks by 0.2–0.5 ppm .

Q. What role does this compound play in lignin valorization?

- Methodological Answer : It serves as a key intermediate in upgrading lignin-derived phenolics to bio-based polymers. For instance, carbonylation of lignin model compounds like 4-(3-hydroxypropyl)phenol yields carbonate esters, which can undergo aminolysis to form polyurethanes or carbonate-linked biomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.